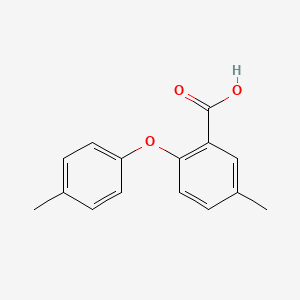
1H-Indole-2-carboxylic acid, 7-hydroxy-1-methyl-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1H-Indole-2-carboxylic acid, 7-hydroxy-1-methyl-, methyl ester is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxylic acid, 7-hydroxy-1-methyl-, methyl ester typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the condensation of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
1H-Indole-2-carboxylic acid, 7-hydroxy-1-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
科学的研究の応用
1H-Indole-2-carboxylic acid, 7-hydroxy-1-methyl-, methyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in modulating biological pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 1H-Indole-2-carboxylic acid, 7-hydroxy-1-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist of certain receptors, modulate enzyme activity, and influence gene expression. The exact pathways depend on the specific biological context and the target cells or tissues .
類似化合物との比較
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Methyl 1-(1H-indol-3-yl)methyl-2-naphthoate
- Indole-3-acetic acid
Uniqueness
1H-Indole-2-carboxylic acid, 7-hydroxy-1-methyl-, methyl ester is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. Compared to other indole derivatives, it may exhibit distinct pharmacological properties and potential therapeutic applications .
特性
CAS番号 |
167479-17-6 |
|---|---|
分子式 |
C11H11NO3 |
分子量 |
205.21 g/mol |
IUPAC名 |
methyl 7-hydroxy-1-methylindole-2-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-12-8(11(14)15-2)6-7-4-3-5-9(13)10(7)12/h3-6,13H,1-2H3 |
InChIキー |
GDGLHBXVUVWXAV-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC2=C1C(=CC=C2)O)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2,4-dioxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B8525679.png)
![1-{[3-(Morpholin-4-yl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B8525687.png)


![8-Quinolinesulfonamide,n-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]-](/img/structure/B8525697.png)
![2-[4-(1H-1,2,4-triazol-1-yl)butyl]-1H-isoindol-1,3(2H)-dione](/img/structure/B8525699.png)

![2-bromo-6-(4-phenylmethoxy-1-benzofuran-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B8525713.png)


![4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]pyridine N-oxide](/img/structure/B8525731.png)
![2-Methyl-2,3-dihydro-1lambda~6~-naphtho[2,1-e][1,2]thiazine-1,1,4-trione](/img/structure/B8525734.png)

